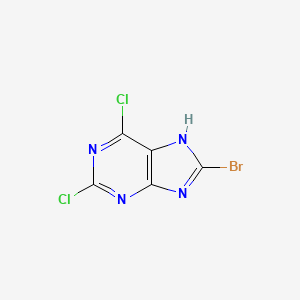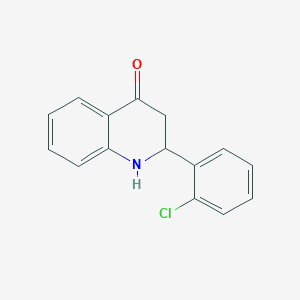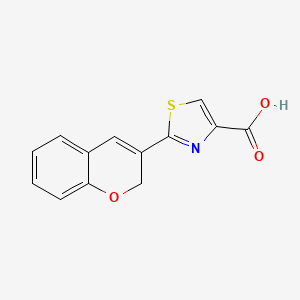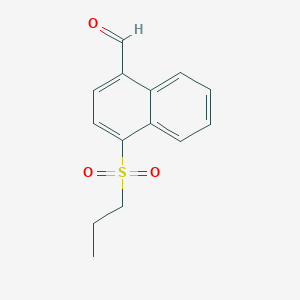
1-(2,3-Difluorophenyl)-8-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Difluorophenyl)-8-fluoronaphthalene is a fluorinated aromatic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Difluorophenyl)-8-fluoronaphthalene can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most prominent. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Difluorophenyl)-8-fluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while oxidation can lead to the formation of naphthoquinones.
Scientific Research Applications
1-(2,3-Difluorophenyl)-8-fluoronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers
Mechanism of Action
The mechanism by which 1-(2,3-Difluorophenyl)-8-fluoronaphthalene exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and reactivity. These interactions can modulate various molecular pathways, leading to specific biological or chemical outcomes .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Another fluorinated aromatic compound with similar structural features.
2-(2,3-Difluorophenyl)-5-(4-alkylphenyl)-1,3-dioxanes: A series of liquid crystalline materials with fluorinated aromatic rings.
Uniqueness
1-(2,3-Difluorophenyl)-8-fluoronaphthalene stands out due to its specific substitution pattern on the naphthalene ring, which imparts unique electronic and steric properties. These characteristics make it particularly valuable for applications requiring precise control over molecular interactions and reactivity.
Properties
Molecular Formula |
C16H9F3 |
|---|---|
Molecular Weight |
258.24 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)-8-fluoronaphthalene |
InChI |
InChI=1S/C16H9F3/c17-13-8-2-5-10-4-1-6-11(15(10)13)12-7-3-9-14(18)16(12)19/h1-9H |
InChI Key |
UKOFMFAAQBSGDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=C(C(=CC=C3)F)F)C(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Butan-2-yl)oxy]-3-chloronaphthalene-1,4-dione](/img/structure/B11854971.png)





![Benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B11855004.png)
![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11855010.png)

![N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11855024.png)

